Differentiation via Linker Length: Ethyl vs. Methylene Spacer in N-Methylamine Scaffolds
The target compound's two-carbon ethyl linker (C₂ spacer) connecting the piperidine ring to the N-methylamine group represents a critical divergence from analogs with a one-carbon methylene linker (e.g., methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine, CAS 392330-25-5). This additional methylene unit increases the topological distance between the core scaffold and the terminal amine. While direct comparative bioactivity data for these specific intermediates is absent, the established SAR for related series demonstrates that extending this linker alters the compound's ability to properly orient a key pharmacophore. For instance, in a series of potent factor Xa (fXa) inhibitors bearing a similar 1-(pyridin-4-yl)piperidine motif with a methylamino-substituted benzamide, the optimal spatial arrangement for engaging the S1/S4 sub-pockets was exquisitely sensitive to linker length; the methylamino group's precise vector was essential for achieving the reported high affinity (Ki = 48 nM) [1]. The ethyl linker in the target compound provides a unique geometry not available in the methylene-linked analog, making it a distinct tool for SAR exploration .
| Evidence Dimension | Linker length (spacer atoms between piperidine and terminal amine nitrogen) |
|---|---|
| Target Compound Data | 3 atoms (N-C-C-N) ethyl linker |
| Comparator Or Baseline | 2 atoms (N-C-N) methylene linker (e.g., CAS 392330-25-5) |
| Quantified Difference | Increased topological distance by one methylene unit; altered vector of hydrogen bonding and lipophilic interaction |
| Conditions | Structural analysis of molecular connectivity |
Why This Matters
The altered linker geometry provides a distinct conformational landscape, which can be exploited to probe binding site topography and potentially mitigate off-target interactions that arise from suboptimal linker conformations.
- [1] BindingDB. (2007). Affinity data for BDBM13646: 3-[2-(2,4-dichlorophenyl)ethoxy]-4-(methylamino)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide. Ki = 48 nM for human fXa. View Source
